molecular formula C12H12F4O3 B12115416 Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

Katalognummer: B12115416
Molekulargewicht: 280.21 g/mol
InChI-Schlüssel: MRZJNJCPWKXEJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is an organic compound with the molecular formula C12H12F4O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a tetrafluoropropoxy group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism by which Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the ester group can undergo hydrolysis to release the active form of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is unique due to the presence of both the tetrafluoropropoxy group and the methyl ester group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C12H12F4O3

Molekulargewicht

280.21 g/mol

IUPAC-Name

methyl 4-(2,2,3,3-tetrafluoropropoxymethyl)benzoate

InChI

InChI=1S/C12H12F4O3/c1-18-10(17)9-4-2-8(3-5-9)6-19-7-12(15,16)11(13)14/h2-5,11H,6-7H2,1H3

InChI-Schlüssel

MRZJNJCPWKXEJU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)COCC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.